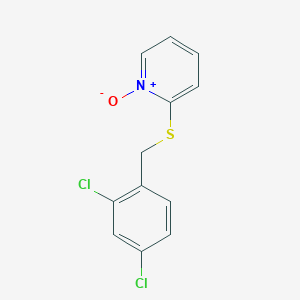![molecular formula C36H27P B8648538 Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphine](/img/structure/B8648538.png)
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane: is a chemical compound with the molecular formula C36H27P and a molecular weight of 490.57 g/mol . This compound is known for its unique structure, which includes two dibenzo[a,d]cycloheptene groups and a phenylphosphane group. It is often used as a ligand in various chemical reactions, particularly in the field of catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane typically involves the reaction of dibenzo[a,d]cycloheptene with phenylphosphane under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig cross-coupling reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane are not widely documented, the compound is typically produced in research laboratories for experimental and research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane primarily involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic reaction being studied .
Vergleich Mit ähnlichen Verbindungen
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine: Similar structure but contains an amine group instead of a phenylphosphane group.
Phenylbis(5H-dibenzo[a,d]cycloheptene-5-yl)phosphine: Another phosphine derivative with a similar structure.
Uniqueness: Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane is unique due to its specific combination of dibenzo[a,d]cycloheptene and phenylphosphane groups, which confer distinct chemical properties and reactivity. Its ability to act as a versatile ligand in various catalytic reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C36H27P |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
phenyl-bis(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane |
InChI |
InChI=1S/C36H27P/c1-2-16-30(17-3-1)37(35-31-18-8-4-12-26(31)22-23-27-13-5-9-19-32(27)35)36-33-20-10-6-14-28(33)24-25-29-15-7-11-21-34(29)36/h1-25,35-36H |
InChI-Schlüssel |
FPKRJQIFIQXPKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2C3=CC=CC=C3C=CC4=CC=CC=C24)C5C6=CC=CC=C6C=CC7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


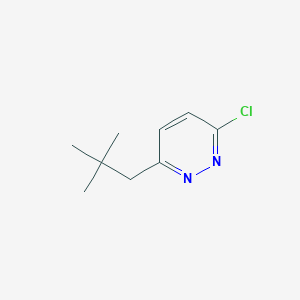
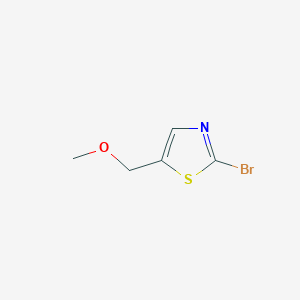
![1-(1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B8648485.png)
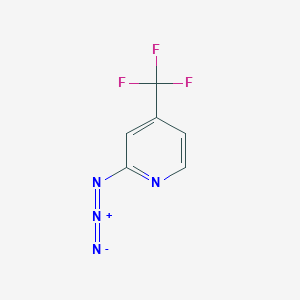
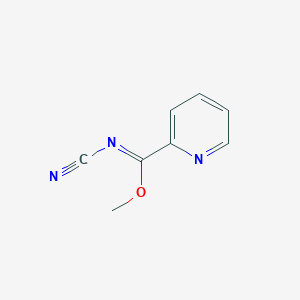
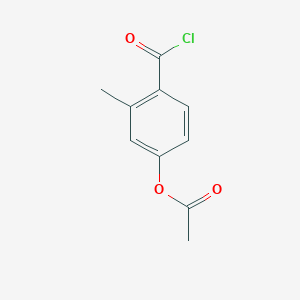
![1-(3-Chlorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8648507.png)
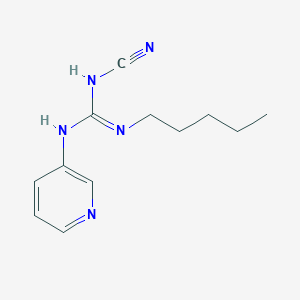
![2-[(2-Bromopropanoyl)oxy]octanoic acid](/img/structure/B8648531.png)
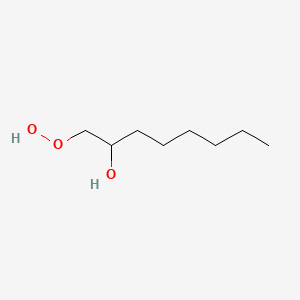
![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B8648550.png)
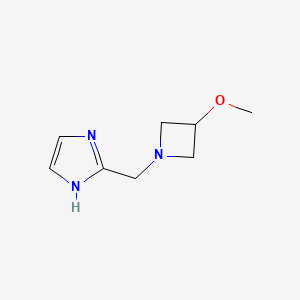
![6-tert-butyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8648563.png)
